m-Astatobenzylguanidine
Description
Properties
Molecular Formula |
C8H10AtN3 |
|---|---|
Molecular Weight |
358.17 g/mol |
IUPAC Name |
[3-[(diaminomethylideneamino)methyl]phenyl]astatine |
InChI |
InChI=1S/C8H10AtN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) |
InChI Key |
IYQVCXUVFGAHEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[At])CN=C(N)N |
Synonyms |
1-(3-astatobenzyl)guanidine 1-(m-astatobenzyl)guanidine 211At-MABG |
Origin of Product |
United States |
Radiochemistry and Synthesis Methodologies of M Astatobenzylguanidine
Production and Isotopic Considerations of Astatine-211 (B1237555)
Astatine-211 (²¹¹At) is a radionuclide of significant interest for targeted alpha therapy due to its optimal decay characteristics. It has a half-life of 7.2 hours and decays via alpha emission, making it highly cytotoxic to targeted cancer cells with minimal damage to surrounding healthy tissue. atley.comgoogle.comiba-radiopharmasolutions.com The short half-life necessitates rapid production and purification to maximize its availability for radiolabeling procedures. tamu.eduans.orghealthcare-in-europe.com
Cyclotron-Based Production Routes
The primary and most reliable method for producing Astatine-211 is through the irradiation of a natural bismuth-209 (²⁰⁹Bi) target with alpha particles in a cyclotron. nih.govresearchgate.net This process induces the nuclear reaction ²⁰⁹Bi(α, 2n)²¹¹At. atley.comnih.gov
Alpha beams with energies around 28-30 MeV are typically used for this reaction. atley.comiba-radiopharmasolutions.comnih.gov It is crucial to control the beam energy, as higher energies can lead to the co-production of the undesirable isotope Astatine-210 (²¹⁰At), which has a longer half-life and different decay properties. nih.gov For instance, degrading the beam energy from 30 MeV to 28.3 MeV can help avoid the co-production of ²¹⁰At. nih.gov Production yields are often reported in the range of 0.75 ± 0.07 mCi/µA-hr. osti.gov
| Production Parameter | Value / Description | References |
| Nuclear Reaction | ²⁰⁹Bi(α, 2n)²¹¹At | atley.comnih.govresearchgate.net |
| Target Material | Natural Bismuth (²⁰⁹Bi) | nih.govnih.gov |
| Projectile | Alpha particles (α) | atley.com |
| Optimal Energy Range | ~28-30 MeV | atley.comiba-radiopharmasolutions.comnih.gov |
| Undesirable Byproduct | Astatine-210 (²¹⁰At) | nih.gov |
Purification Techniques for Astatine-211
Once produced, the Astatine-211 must be efficiently separated from the bulk bismuth target. The short 7.2-hour half-life of ²¹¹At makes the speed of purification critical to minimize decay losses. energy.gov
Dry Distillation: A traditional method for isolating ²¹¹At from the bismuth target is dry distillation. google.com This process involves heating the irradiated target to sublimate the more volatile astatine, which is then collected. However, this technique can suffer from poor reproducibility and variable yields. osti.govgoogle.com
Solvent Extraction and Chromatography: More recent and efficient methods have been developed to overcome the limitations of distillation. These often involve dissolving the bismuth target in an acid, such as nitric acid, followed by separation. tamu.eduhealthcare-in-europe.com One advanced technique is extraction chromatography. energy.gov In this process, the dissolved target solution is passed through a column containing a resin that selectively retains the astatine while allowing the bismuth to pass through. For example, porous beads infused with ketones have been used, where astatine-211 forms a chemical bond with the ketones and is retained on the column. healthcare-in-europe.com This method has been shown to reduce purification time from hours to as little as 10-20 minutes, with high recovery yields of up to 95%. tamu.eduhealthcare-in-europe.comenergy.gov Automated systems using this principle have been developed to further increase efficiency and minimize radiation dose to personnel. energy.gov
| Purification Method | Description | Advantages | Disadvantages | References |
| Dry Distillation | Heating the target to sublimate and collect volatile ²¹¹At. | Simple concept. | Poor reproducibility, variable yields. | iba-radiopharmasolutions.comosti.govgoogle.com |
| Extraction Chromatography | Dissolving the target and using a resin column to selectively bind ²¹¹At. | Fast (10-20 mins), high yield (~95%), high reproducibility, amenable to automation. | Requires specific solvents and resins. | tamu.eduhealthcare-in-europe.comenergy.gov |
Synthetic Strategies for m-Astatobenzylguanidine Radiolabeling
The synthesis of [²¹¹At]MABG involves creating a stable covalent bond between the Astatine-211 atom and the benzylguanidine molecule. nanets.net As a halogen, astatine's chemistry shares similarities with iodine, allowing for the adaptation of radioiodination techniques. nih.govnih.gov
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution is a fundamental reaction class for attaching halogens to aromatic rings. In this approach, an electrophilic form of astatine (often denoted as At⁺) is generated in the presence of an oxidizing agent and reacts with an activated aromatic precursor. akjournals.com The reaction involves the replacement of a hydrogen atom on the benzene (B151609) ring with the astatine atom. This method has been used to covalently link ²¹¹At to meta-benzylguanidine. nanets.net
However, direct astatination via electrophilic substitution can require harsh reaction conditions and large amounts of precursor material, which can result in low specific activity. nih.gov Furthermore, controlling the unstable At⁺ species can be challenging due to astatine's multiple possible oxidation states. nih.govrsc.org
Solid-Phase Synthesis Techniques
To improve radiolabeling efficiency, purity, and ease of handling, solid-phase synthesis techniques have been developed. This approach involves anchoring the precursor molecule to a solid support, such as a resin. nih.gov The radiolabeling reaction occurs on the support, and the final product is then cleaved and purified. This simplifies the purification process, as excess reagents and precursors can be easily washed away. nih.gov
A highly effective and widely used method for synthesizing [²¹¹At]MABG is radioastato-destannylation, particularly using a solid-supported tin precursor. nih.govresearchgate.net This is a type of electrophilic substitution where astatine displaces a trialkylstannyl group (like trimethylstannyl or tributylstannyl) from the aromatic ring, rather than a hydrogen atom.
In this method, a tin precursor of MABG is anchored to a solid-phase resin. duke.edunih.gov This solid-supported precursor is then treated with a solution of ²¹¹At in the presence of an oxidizing agent, such as a hydrogen peroxide/acetic acid mixture. duke.edu The astatine is incorporated onto the benzylguanidine moiety, and the resulting [²¹¹At]MABG is then isolated. This technique offers several advantages, including high radiochemical yields, high purity, and significantly reduced levels of toxic tin impurities in the final product. nih.govresearchgate.net A kit-based method using this approach has been developed to facilitate the convenient, high-level synthesis of [²¹¹At]MABG for clinical studies. duke.edunih.gov
| Synthesis Method | Precursor | Key Reagents | Radiochemical Yield | Radiochemical Purity | References |
| Solid-Phase Radioastato-destannylation | Tin precursor anchored to a solid-support | ²¹¹At, H₂O₂/HOAc (oxidant) | 63 ± 13% | > 90% | duke.edunih.gov |
| Solid-Phase Radioastato-destannylation (with cation exchange purification) | Tin precursor anchored to a solid-support | ²¹¹At, H₂O₂/HOAc (oxidant) | 63 ± 9% | > 90% | duke.edunih.gov |
This solid-phase destannylation method has proven to be a robust and reproducible strategy, overcoming many of the challenges associated with solution-phase synthesis and HPLC purification, thereby facilitating the production of [²¹¹At]MABG at activity levels required for clinical evaluation. nih.gov
Utilization of Solid-Supported Precursors
The synthesis of this compound ([211At]MABG) has been significantly advanced through the use of solid-supported precursors. This method primarily involves an electrophilic aromatic destannylation reaction where a tin precursor, anchored to a solid support like a polymer resin, is reacted with the radionuclide, astatine-211 ([211At]). nih.govnih.govaacrjournals.org
The precursor, often a trialkylstannyl derivative of benzylguanidine, is covalently bound to the polymer matrix. mdpi.comresearchgate.net This immobilization offers a distinct advantage by simplifying the purification process. researchgate.netresearchgate.net Following the radiolabeling reaction, the desired product, [211At]MABG, can be separated from the solid-supported precursor and excess reagents by simple filtration or solid-phase extraction, which significantly reduces the level of toxic tin impurities in the final product to less than 1 part per million. researchgate.netresearchgate.net
The reaction is typically carried out in a methanolic solution with an oxidizing agent, such as a mixture of hydrogen peroxide (H₂O₂) and acetic acid (HOAc), to facilitate the electrophilic substitution of the stannyl (B1234572) group with [211At]. nih.govduke.edu The choice of methanol (B129727) as a solvent is crucial, as it has been shown to minimize radiolytic damage to the precursor at the high levels of radioactivity required for clinical applications, a problem observed with other solvents like chloroform. nih.gov This solid-phase synthesis approach has proven to be a reliable and promising strategy for producing [211At]MABG at high activity levels. osti.gov
Kit-Based Synthesis Formulations
To facilitate the convenient and routine production of [211At]MABG for clinical studies, the solid-supported precursor methodology has been adapted into a kit-based formulation. nih.govresearchgate.netduke.edumdpi.com These kits are designed to streamline the synthesis process, making it more accessible for radiopharmacies without specialized synthesis equipment.
A typical kit for [211At]MABG synthesis contains the essential components for the radiolabeling reaction. nih.govduke.edu This includes the resin-supported tin precursor, the oxidizing agents, and cartridges for purification. The synthesis involves treating the solid-supported precursor with a solution of [211At] in the presence of the oxidant. nih.govmdpi.com
Purification is achieved using solid-phase extraction cartridges. nih.gov Initial methods utilized C-18 cartridges, which yielded an average radiochemical yield of 63 ± 13% over 25 batches. nih.govresearchgate.netduke.edu However, this method presented challenges with radioactivity loss during the evaporation of the methanolic eluent. nih.govduke.edu To circumvent this issue, an improved method using a cation exchange resin cartridge for isolation was developed. This optimization resulted in comparable radiochemical yields of 63 ± 9% but in a shorter synthesis time and avoided the problematic evaporation step. nih.govresearchgate.netduke.edu The development of such a kit demonstrates the feasibility of preparing [211At]MABG at radioactivity levels sufficient for initiating clinical trials. nih.govduke.edu
Table 1: Radiochemical Yield of [211At]MABG Synthesis Using Kit-Based Formulations
Radiochemical Characterization and Quality Control
Rigorous quality control is essential to ensure the purity, stability, and identity of the final [211At]MABG radiopharmaceutical product before it can be considered for any application. iaea.orgnih.gov
Determination of Radiochemical Purity
The radiochemical purity (RCP) of [211At]MABG is a critical quality parameter, quantifying the proportion of the total radioactivity that is present in the desired chemical form. High-Performance Liquid Chromatography (HPLC), specifically radio-HPLC, is the standard method for determining the RCP of [211At]MABG. nih.govnih.govscispace.com This technique separates the intact radiolabeled compound from potential radioactive impurities, such as free [211At]astatide.
Studies consistently report high radiochemical purities for [211At]MABG prepared via kit-based and automated methods, often exceeding 90% and in many cases reaching over 99%. nih.govmdpi.comnih.govsciety.org For instance, syntheses using the kit method have achieved an RCP of more than 90%, while other optimized syntheses report purities greater than 95% or even 99.3%. nih.govnih.govnih.gov These results confirm the effectiveness of the synthesis and purification procedures in producing a highly pure radiopharmaceutical.
Evaluation of Radiochemical Stability
The stability of the carbon-astatine (C-At) bond is a significant concern for astatinated radiopharmaceuticals, as in vivo deastatination can lead to off-target radiation exposure. Therefore, evaluating the radiochemical stability of [211At]MABG is a crucial aspect of its characterization. nih.govacs.org
Impact of Ortho-Substituent Strategies on Stability
Research has shown that the stability of astatinated aromatic compounds can be significantly enhanced by strategic structural modifications, particularly through the introduction of substituents at the ortho positions relative to the astatine atom. nih.govacs.orgresearchgate.net These neighboring groups can sterically hinder enzymatic or chemical processes that lead to deastatination, thereby improving the in vivo integrity of the radiopharmaceutical. nih.govnih.gov
One study systematically evaluated the effect of ortho-dimethylcarbamoyl groups on the stability of astatinated compounds. nih.govacs.org The findings indicated that compounds with two ortho-substituents exhibited superior stability, maintaining over 90% purity after one hour of incubation in murine plasma. nih.govacs.org This was a significant improvement compared to compounds with only one or no ortho-substituents. nih.govacs.org Other research has also suggested the stabilizing potential of ortho-benzyl alcohol groups and neopentyl labeling groups. researchgate.netrsc.org These studies underscore the critical role of molecular design in developing more stable [211At]-based agents. nih.govacs.org
Table 2: Impact of Ortho-Substituents on the Stability of Astatinated Compounds in Murine Plasma (1h incubation at 37°C)
Stability in Biological Matrices (e.g., Plasma)
Evaluating the stability of [211At]MABG directly in biological matrices like blood plasma or serum is essential to predict its in vivo behavior. nih.govnih.gov Studies have shown that the stability can be influenced by the formulation. For example, the addition of radical scavengers such as sodium ascorbate (B8700270) can significantly enhance stability. nih.govsciety.org
In one investigation, the radiochemical purity of [211At]MABG in human serum was 76% after 24 hours. nih.gov However, when sodium ascorbate was added to the formulation, the purity was maintained at 92% over the same period. nih.gov This demonstrates the protective effect of antioxidants against radiolytic degradation and other destabilizing processes. sciety.orgacs.org Pharmacokinetic studies in mice have also shown that after administration, [211At]MABG is rapidly cleared from the plasma, with no free unchanged drug detected in the plasma fluid fraction 60 minutes post-injection, suggesting good in vivo stability within this initial timeframe. plos.orgplos.org
Preclinical Investigation of M Astatobenzylguanidine: Mechanisms of Action and Efficacy
Molecular Targeting Mechanisms
The therapeutic potential of meta-Astatobenzylguanidine (m-Astatobenzylguanidine or MABG), an alpha-particle emitting analogue of meta-iodobenzylguanidine (MIBG), is intrinsically linked to its ability to specifically target tumor cells. aacrjournals.org This specificity is primarily achieved through its interaction with the norepinephrine (B1679862) transporter (NET). aacrjournals.orgplos.org
Norepinephrine Transporter (NET) Affinity and Specificity
MABG is a synthetic analogue of norepinephrine and is recognized as a substrate by the norepinephrine transporter (NET). plos.orgsnmjournals.org This transporter is a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft and is encoded by the SLC6A2 gene. nih.gov Many neuroendocrine tumors, including neuroblastoma and pheochromocytoma, overexpress NET on their cell surfaces. aacrjournals.orgplos.orgsnmjournals.org This overexpression provides a molecular target for agents like MABG. plos.orgsnmjournals.org
The uptake of MABG is a targeted process, as demonstrated by competition assays. researchgate.net The presence of NET-specific reuptake inhibitors, such as desipramine (B1205290), effectively blocks the internalization of MABG, confirming that its entry into cells is mediated by NET. researchgate.netnanets.netnih.gov This specific, transporter-driven uptake mechanism ensures that the cytotoxic alpha particles emitted by the astatine-211 (B1237555) (²¹¹At) radionuclide are delivered directly to the target tumor cells, minimizing off-target effects. aacrjournals.orgsnmjournals.org
Cellular Uptake and Internalization Kinetics
The efficiency of MABG as a radiotherapeutic agent is dependent on its rapid and efficient uptake and retention within tumor cells. aacrjournals.org The short 7.2-hour half-life of ²¹¹At necessitates that the radiopharmaceutical is quickly internalized by the target cells to exert its cytotoxic effect. plos.orgaacrjournals.org
Studies have shown that the internalization of MABG is a rapid process. nanets.netaacrjournals.org In some neuroblastoma cell lines, 80-93% of the maximum uptake can be achieved within a 30-minute incubation period. aacrjournals.org This rapid uptake is advantageous given the decay rate of the attached radionuclide. aacrjournals.org The process of cellular entry for such nanoparticles can involve mechanisms like clathrin-mediated endocytosis. nih.gov
Role of NET Expression Levels in Accumulation
The level of NET expression on the surface of tumor cells directly correlates with the accumulation of MABG. aacrjournals.orgnih.gov Cell lines that have been genetically engineered to overexpress NET demonstrate significantly higher internalization of MABG compared to their parental counterparts with lower or native NET expression. researchgate.netnih.gov For instance, NET-transfected neuroblastoma cell lines have shown a 4- to 10-fold higher uptake of NET ligands. researchgate.net This dependency on NET expression underscores the transporter's critical role in the targeted delivery of MABG. aacrjournals.orgnih.gov
Inhibition of Uptake by NET-Specific Reuptake Inhibitors
The specificity of MABG uptake is further highlighted by studies involving NET-specific reuptake inhibitors. wikipedia.org These inhibitors are compounds that block the action of the norepinephrine transporter. wikipedia.org Pre-treatment of cells with inhibitors like desipramine or nisoxetine (B1678948) significantly reduces the uptake of MABG. researchgate.netnanets.netmdpi.com This competitive inhibition confirms that MABG utilizes the same transport mechanism as norepinephrine and other NET substrates. researchgate.netnanets.net This principle is fundamental to understanding the targeted nature of MABG and its potential for selective cancer therapy. nanets.net
In Vitro Cellular Efficacy Studies
The cytotoxic potential of MABG has been evaluated in various preclinical in vitro models, particularly using neuroblastoma cell lines. aacrjournals.orgaacrjournals.org These studies aim to quantify the cell-killing effectiveness of the alpha radiation delivered by MABG.
Cytotoxicity Assessments in Neuroblastoma Cell Lines
In vitro cytotoxicity assays, such as the limiting dilution clonogenic assay, have been employed to determine the efficacy of MABG. aacrjournals.org These studies have consistently demonstrated that MABG is significantly more cytotoxic than its beta-emitting counterpart, [¹³¹I]MIBG. aacrjournals.orgaacrjournals.org In some instances, the cytotoxicity of MABG has been reported to be over 1,000-fold greater than that of [¹³¹I]MIBG. aacrjournals.org
The enhanced cytotoxicity is attributed to the high linear energy transfer (LET) and short path length of the alpha particles emitted by ²¹¹At. aacrjournals.orgaacrjournals.orgsnmjournals.org This results in dense ionization and highly lethal double-strand DNA breaks within a very localized area, making it particularly effective for eradicating microscopic disease. aacrjournals.orgnih.gov
The following table summarizes the D₀ values (the dose of radiation required to reduce the surviving fraction of cells to 37%) for [²¹¹At]MABG in different human neuroblastoma cell lines from a key study. aacrjournals.orgaacrjournals.org A lower D₀ value indicates higher cytotoxicity.
| Cell Line | D₀ (nCi/ml) | D₀ (atoms bound/cell) |
| SK-N-SH | 5.8 | 6.4 |
| SK-SY5Y | 50 | 7.04 |
| SK-N-BE(2C) | 5.8 | 6.46 |
| SK-N-MC (control) | 11,043 | 171.79 |
Data sourced from Cancer Research. aacrjournals.orgaacrjournals.org
The significantly higher D₀ value for the SK-N-MC control cell line, which lacks MIBG uptake, further validates that the cytotoxicity of MABG is dependent on its specific uptake by NET-expressing cells. aacrjournals.org The data clearly indicates that a very small number of MABG atoms bound per cell are sufficient to induce cell death in NET-positive lines. aacrjournals.orgaacrjournals.org
Induction of DNA Double-Strand Breaks
Cytotoxicity Assessments in Pheochromocytoma Cell Lines
Pheochromocytoma and paraganglioma (PPGL) are neuroendocrine tumors that often overexpress the norepinephrine transporter (NET), making them ideal targets for MIBG and its analogues. plos.orgnanets.net Preclinical studies have shown that [211At]MABG has remarkable tumor-reducing effects and is expected to have a high therapeutic impact on pheochromocytoma cells. plos.orgplos.org In vitro research using the rat pheochromocytoma cell line PC12 demonstrated that [211At]MABG effectively decreases cell viability and inhibits cell proliferation in a dose-dependent manner. plos.orgnih.gov Furthermore, in vivo experiments with mice bearing subcutaneous PC12 tumors showed that [211At]MABG accumulated to a high degree in the tumor cells and significantly inhibited tumor growth at doses of 0.56 MBq and above. nih.govnih.gov These findings underscore the potential of [211At]MABG as a potent therapeutic agent for malignant pheochromocytoma. nih.gov
Clonogenic Survival Assays
Clonogenic survival assays are a gold-standard method for determining the effectiveness of cytotoxic agents by assessing the ability of cells to maintain their reproductive integrity after treatment. plos.org Such assays have been employed to evaluate the cytotoxicity of [211At]MABG. nanets.net For instance, a modified clonogenic assay was used to determine the cell viability of mouse pheochromocytoma cells (MPC) treated with various doses of [211At]MABG. nanets.net In other related studies, clonogenic survival assays demonstrated a concentration-dependent decrease in the survival of tumor cells treated with alpha- and beta-emitting radionuclides, confirming the dose-response relationship of this type of therapy. snmjournals.orgsnmjournals.org These assays are crucial for quantifying the cell-killing efficiency of radiopharmaceuticals and have shown that alpha-emitters like 211At are intrinsically more cytotoxic than beta-emitters. snmjournals.org
In Vivo Preclinical Efficacy in Animal Models
The promising in vitro results for [211At]MABG have been corroborated by in vivo studies in animal models of neuroendocrine tumors. In an athymic mouse model with human neuroblastoma xenografts, [211At]MABG demonstrated significant antitumor activity. nih.govosti.gov Studies defined the maximum tolerated dose (MTD) and compared the antitumor efficacy of [211At]MABG with [131I]MIBG. nih.govnih.gov Both single high-dose administrations and fractionated dosing regimens of [211At]MABG resulted in marked tumor regression in multiple murine xenograft models. nih.govnih.gov Specifically, in a model of disseminated neuroblastoma, treatment with [211At]MABG led to a significant survival advantage, suggesting it can effectively eradicate microscopic disease. nih.gov
Pharmacokinetic Profiles in Murine Models
Understanding the pharmacokinetic profile of [211At]MABG is essential for its development as a therapeutic agent. Studies in normal mice have provided key insights into its behavior in vivo. Following a single intravenous injection, [211At]MABG was observed to translocate rapidly from the blood into tissues. plos.orgnih.gov The concentration of radioactivity in the blood showed a biphasic decay, with an initial rapid phase (T1/2α) of about 11 minutes and a slower second phase (T1/2β) of 13.6 hours. plos.orgnih.gov Within 60 minutes after administration, no free, unchanged drug was detected in the plasma, and the radioactivity distribution was high in the blood cell fraction. plos.orgnih.gov
Table 2: Pharmacokinetic Parameters of [211At]MABG in Normal Mice
| Parameter | Value | Description |
|---|---|---|
| Distribution | Rapid translocation from blood to tissues. plos.orgnih.gov | Describes the initial movement of the compound after administration. |
| Blood Clearance | Biphasic decay. plos.orgnih.gov | The pattern of removal from the bloodstream. |
| Half-life (α-phase) | ~11 minutes. plos.orgnih.gov | The initial, rapid phase of clearance. |
| Half-life (β-phase) | 13.6 hours. plos.orgnih.gov | The secondary, slower phase of clearance. |
| Plasma Status | No free unchanged drug detected at 60 min post-administration. plos.orgnih.gov | Indicates rapid binding or uptake from plasma. |
This table is interactive. You can sort and filter the data.
Biodistribution Patterns in Normal and Tumor-Bearing Animals
Preclinical studies have extensively evaluated the biodistribution of [²¹¹At]MABG in various animal models to understand its uptake and retention in both tumor and normal tissues. In normal mice, high uptake of free astatine-211 (²¹¹At) was noted in the lungs, spleen, salivary glands, stomach, and thyroid. researchgate.net However, when chelated in the MABG compound, its distribution pattern changes significantly. researchgate.net
In studies using athymic mice bearing human neuroblastoma xenografts (SK-N-SH), [²¹¹At]MABG demonstrated significant tumor uptake. The accumulation of the radiopharmaceutical in the tumor is mediated by the norepinephrine transporter (NET), as evidenced by a 43% reduction in tumor uptake after pretreatment with desipramine, a NET inhibitor.
In a pheochromocytoma model using PC12 tumor-bearing mice, [²¹¹At]MABG rapidly accumulated in the tumors, reaching approximately 30% of the injected dose per gram (%ID/g) at 1 hour post-injection. scispace.com The peak tumor uptake was observed at 3 hours, and while it gradually decreased, it remained high at 24 hours. scispace.com Besides the tumor, relatively high uptake was also observed in organs with high NET expression, such as the adrenal glands and the heart. scispace.com
A study in normal C57BL/6N mice showed that the absorbed doses of [²¹¹At]MABG were higher in the adrenal glands, heart wall, and liver compared to free ²¹¹At, reinforcing the role of NET in its biodistribution. researchgate.net
Table 1: Biodistribution of [²¹¹At]MABG in PC12 Tumor-Bearing Mice
| Tissue | Uptake (%ID/g) at 1 hour |
|---|---|
| Tumor | ~30% |
| Adrenal Gland | Relatively High |
| Heart | Relatively High |
Data derived from a study on a pheochromocytoma model. scispace.com
Comparative Biodistribution with MIBG
A crucial aspect of the preclinical evaluation of [²¹¹At]MABG is its comparison with the clinically established [¹³¹I]MIBG. Multiple studies have confirmed that the biodistribution of [²¹¹At]MABG is similar to that of [¹³¹I]MIBG. nih.govnih.govaacrjournals.org This similarity is foundational to its potential as a therapeutic replacement or adjunct.
In a head-to-head comparison using a paired-label protocol in athymic mice with SK-N-SH human neuroblastoma xenografts, [²¹¹At]MABG showed significantly higher uptake in the tumor than [¹³¹I]MIBG (3.8 ± 0.8 %ID/g vs 3.1 ± 0.7 %ID/g at 8 hours). Higher uptake of [²¹¹At]MABG was also noted in some normal tissues with high NET expression, such as the heart (6.0 ± 0.9 %ID/g for MABG vs 4.5 ± 0.8 %ID/g for MIBG at 8 hours).
Further studies confirmed that the biodistribution patterns of [²¹¹At]MABG and [¹³¹I]MIBG are very similar, which supports the rationale for using [²¹¹At]MABG to target neuroblastoma. aacrjournals.org The comparable biodistribution ensures that the potent alpha-emitter is delivered to the same target sites as its beta-emitting counterpart. nih.govnih.govaacrjournals.org
Table 2: Comparative Tumor and Heart Uptake of [²¹¹At]MABG and [¹³¹I]MIBG at 8 hours
| Compound | Tumor Uptake (%ID/g) | Heart Uptake (%ID/g) |
|---|---|---|
| [²¹¹At]MABG | 3.8 ± 0.8 | 6.0 ± 0.9 |
| [¹³¹I]MIBG | 3.1 ± 0.7 | 4.5 ± 0.8 |
Data from a study in athymic mice with SK-N-SH xenografts.
Antitumor Activity in Xenograft Models
The antitumor efficacy of [²¹¹At]MABG has been demonstrated in various preclinical xenograft models of neuroblastoma and pheochromocytoma. nih.govnih.govscispace.com
Subcutaneous Xenograft Models
In athymic mice bearing subcutaneous human neuroblastoma xenografts, [²¹¹At]MABG has shown potent antitumor effects. nih.gov Studies have been conducted using patient-derived xenograft (PDX) models, which are known to better represent the heterogeneity of human tumors. nih.gov The efficacy of [²¹¹At]MABG was compared with [¹³¹I]MIBG in three murine xenograft models of neuroblastoma. nih.govnih.gov
In a pheochromocytoma model using PC12 tumor-bearing mice, treatment with [²¹¹At]MABG resulted in a significant reduction in relative tumor growth compared to control mice. scispace.com For instance, at day 21, the relative tumor volume in control mice was 509.2% ± 169.1%, whereas in mice treated with 0.56 MBq of [²¹¹At]MABG, it was only 9.6% ± 5.5%. scispace.com
Disseminated Disease Models (e.g., bone marrow metastases)
A significant challenge in treating neuroblastoma is the presence of disseminated disease, particularly in the bone marrow, which often leads to relapse. nih.govnih.govaacrjournals.org The short path length and high energy of alpha particles from [²¹¹At]MABG make it a promising candidate for eradicating microscopic residual disease. nih.govnih.govaacrjournals.org
To model disseminated neuroblastoma, tail vein xenografting has been utilized. nih.govnih.gov In a disseminated disease model using IMR-05NET/GFP/LUC cells, [²¹¹At]MABG demonstrated a significant survival advantage, suggesting its potential to eliminate microscopic disease. nih.govnih.gov
Tumor Regression Studies
Studies have documented marked tumor regression following treatment with [²¹¹At]MABG. nih.govnih.gov In two out of three murine xenograft models of neuroblastoma, both single-dose and fractionated dosing regimens of [²¹¹At]MABG induced significant tumor regression. nih.govnih.gov
The estimated radiation dose absorbed by PC12 tumors from [²¹¹At]MABG was 10.21 Gy/MBq. scispace.com This high absorbed dose correlates with the observed strong tumor volume-reducing effect. scispace.com The efficacy of a 1.11 MBq dose of [²¹¹At]MABG was found to be nearly equivalent to 30 Gy of external X-ray irradiation in this model. scispace.com
Table 3: Tumor Regression in a Pheochromocytoma Mouse Model
| Treatment Group | Relative Tumor Volume at Day 21 |
|---|---|
| Control | 509.2% ± 169.1% |
| 0.56 MBq [²¹¹At]MABG | 9.6% ± 5.5% |
Data from a study in PC12 tumor-bearing mice. scispace.com
Long-Term Efficacy and Survival Advantage in Preclinical Models
The ultimate goal of any cancer therapy is to improve long-term survival. Preclinical studies have shown that [²¹¹At]MABG provides a significant survival advantage in models of disseminated neuroblastoma. nih.govnih.govaacrjournals.org
In a disseminated disease model (IMR-05NET/GFP/LUC), mice treated with a fractionated dose of [²¹¹At]MABG exhibited significantly prolonged survival (P = 0.003). nih.govnih.gov This finding is particularly important as it suggests the potential for [²¹¹At]MABG to eradicate the microscopic disease that often leads to relapse and mortality in patients. nih.govnih.gov The ability of this alpha-particle emitting radiopharmaceutical to effectively target and destroy scattered tumor cells highlights its potential to improve long-term outcomes for patients with high-risk neuroblastoma. nih.govnih.govalexslemonade.org
Overcoming Radioresistance in Preclinical Settings
Radioresistance, both intrinsic and acquired, presents a significant hurdle in the clinical efficacy of radiotherapy. In the context of targeted radiopharmaceuticals, resistance to traditional beta-emitting agents like meta-[¹³¹I]iodobenzylguanidine ([¹³¹I]MIBG) can lead to transient therapeutic responses and subsequent relapse. nih.gov Preclinical research has focused on leveraging the unique radiobiological properties of alpha-emitting radionuclides to overcome these limitations. Meta-[²¹¹At]astatobenzylguanidine ([²¹¹At]MABG) has emerged as a promising agent in this regard.
The primary mechanism by which [²¹¹At]MABG circumvents radioresistance lies in the distinct nature of alpha particle radiation compared to beta particles. bohrium.com
High Linear Energy Transfer (LET): Alpha particles deposit a large amount of energy over a very short distance (typically 40-90 microns), resulting in a high LET. wikipedia.org This dense ionization creates complex and clustered DNA double-strand breaks that are difficult for cancer cells to repair, even in cells with robust DNA repair mechanisms that might confer resistance to the sparser ionization of beta particles. bohrium.comnih.gov
Short Path Length: The short range of alpha particles is particularly advantageous for targeting microscopic disease, isolated tumor cells, or small cell clusters that may persist after treatment with beta-emitters. nih.govdntb.gov.ua The longer path length of beta particles (several millimeters) makes them less effective for sterilizing such small tumor burdens, as a significant fraction of the emitted energy is deposited outside the target cells. nih.gov
Oxygen Independent Cytotoxicity: The cell-killing effect of high-LET alpha particles is largely independent of the cellular oxygen level. This allows [²¹¹At]MABG to be effective against hypoxic tumor cells, which are notoriously resistant to conventional low-LET radiation like gamma-rays and beta particles.
Preclinical studies have provided direct evidence of [²¹¹At]MABG's ability to overcome resistance to beta-emitting radiotherapeutics. In neuroblastoma models, for instance, [²¹¹At]MABG has demonstrated significantly higher cytotoxicity than [¹³¹I]MIBG. nih.gov One study reported that the cytotoxicity of [²¹¹At]MABG was nearly 1,400 times greater than that of [¹³¹I]MIBG in the SK-N-SH neuroblastoma cell line. nih.govaacrjournals.org
Furthermore, investigations using neuroblastoma xenograft models with known radioresistance have underscored the potential of [²¹¹At]MABG. In models showing de novo resistance to [¹³¹I]MIBG and external beam radiation, [²¹¹At]MABG is explored as a potent alternative. The rationale is that the high-LET alpha emissions can induce lethal damage even when conventional radiotherapy fails. In disseminated disease models designed to mimic microscopic metastatic disease, treatment with [²¹¹At]MABG resulted in a significant survival advantage, suggesting it can effectively eradicate the microscopic residual disease that often leads to relapse. nih.govdntb.gov.ua This highlights its potential to overcome the resistance mechanisms that limit the curative potential of [¹³¹I]MIBG. nih.gov
Table 1: Comparative Efficacy in Preclinical Neuroblastoma Models
| Feature | [¹³¹I]MIBG (Beta-Emitter) | [²¹¹At]MABG (Alpha-Emitter) | Reference |
| Radiation Type | Beta particles, Gamma rays | Alpha particles | nih.govdiva-portal.org |
| Energy Transfer | Low-LET | High-LET | wikipedia.org |
| Tissue Range | Several millimeters | 40-90 micrometers | nih.govwikipedia.org |
| Efficacy vs. Microscopic Disease | Suboptimal due to long path length | Highly effective due to short path length and high LET | nih.govdntb.gov.ua |
| Relative Cytotoxicity | Baseline | ~1,400x higher in SK-N-SH neuroblastoma cells | nih.govaacrjournals.org |
| Outcome in Disseminated Disease Models | Limited efficacy, often transient responses | Significant survival advantage, eradication of microscopic disease | nih.gov |
Biochemical Interactions and Cellular Responses to M Astatobenzylguanidine
Interaction with Norepinephrine (B1679862) Transporter (NET) Functionality
The primary mechanism for the selective accumulation of [211At]MABG in tumor cells is its interaction with the norepinephrine transporter (NET). nih.govnanets.netplos.org NET is a protein expressed on the surface of certain nerve cells and neuroendocrine tumor cells, responsible for the reuptake of norepinephrine from the synaptic cleft. nih.govplos.org
[211At]MABG, being a structural analog of norepinephrine, is recognized and actively transported into the cell by NET. plos.orgplos.org This active uptake mechanism ensures a high concentration of the radiopharmaceutical within the target cells compared to surrounding healthy tissues. plos.orgplos.org Studies have demonstrated that the uptake of [211At]MABG is NET-specific, as it can be effectively blocked by desipramine (B1205290), a known NET inhibitor. nanets.netaacrjournals.org In vitro experiments using neuroblastoma cell lines have shown a direct correlation between the level of NET expression and the uptake of [211At]MABG. nih.govaacrjournals.org Cell lines with forced overexpression of NET exhibited significantly higher uptake of the radiopharmaceutical compared to their parent isogenic lines. aacrjournals.org This NET-dependent internalization is a cornerstone of the targeted nature of [211At]MABG therapy. nih.govnanets.net
Table 1: NET-Specific Uptake of [211At]MABG in Neuroblastoma Cell Lines
| Cell Line | NET Expression | [211At]MABG Uptake | Uptake with Desipramine (NET Inhibitor) |
|---|---|---|---|
| NB1691 | High | High | Significantly Reduced aacrjournals.org |
| NET-Overexpressing | Very High | 4-10 fold higher than parental aacrjournals.org | N/A |
| Parental (Low NET) | Low | Low | N/A |
Subcellular Localization and Radiolytic Effects
Once internalized, the subcellular localization of [211At]MABG is believed to be cytoplasmic. duke.educapes.gov.br The decay of astatine-211 (B1237555) releases high-energy alpha particles, which have a very short path length of less than 100 micrometers in tissue. nih.govfrontiersin.org This characteristic ensures that the cytotoxic effects are highly localized to the cells that have taken up the radiopharmaceutical, minimizing damage to adjacent healthy cells. nih.govfrontiersin.org
The high linear energy transfer (LET) of alpha particles results in the deposition of a large amount of energy in a very small area, leading to dense ionization and the formation of complex DNA double-strand breaks (DSBs). frontiersin.orgmdpi.comnih.gov These complex lesions are particularly difficult for the cell to repair accurately. frontiersin.orgnih.gov
Furthermore, the decay of astatine-211 can lead to radiolytic effects, where the radiation interacts with the solvent (intracellular water and other molecules), generating reactive oxygen species (ROS) and other reactive molecules. snmjournals.orgresearchgate.netsnmjournals.org These species can cause further cellular damage, including to DNA, proteins, and lipids. frontiersin.orgnih.gov The production of these reactive species is a consequence of the high-energy alpha particles interacting with the cellular environment. snmjournals.orgsnmjournals.org Studies on the radiolysis of solvents like methanol (B129727) have shown the generation of reducing species that can alter the chemical state of astatine, which can have implications for its chemical behavior within the cell. snmjournals.orgresearchgate.net
Cellular Repair Mechanisms Post-Irradiation
The primary mode of cell killing by the alpha particles emitted from [211At]MABG is the induction of complex and difficult-to-repair DNA double-strand breaks (DSBs). mdpi.comnih.gov In response to this damage, cells activate their DNA damage response (DDR) pathways. frontiersin.orgmdpi.com The two major pathways for repairing DSBs are non-homologous end joining (NHEJ), which is active throughout the cell cycle, and homologous recombination (HR), which primarily functions in the S and G2 phases. mdpi.comfrontiersin.org
Key proteins in these repair pathways, such as ATM (ataxia-telangiectasia mutated) and DNA-dependent protein kinase (DNA-PK), are activated in response to alpha particle-induced damage. frontiersin.orgmdpi.comnih.gov The formation of γ-H2AX foci, a marker for DSBs, is observed in cells exposed to alpha radiation. mdpi.com However, due to the complexity of the DNA lesions caused by high-LET alpha particles, the repair process is often slow and inefficient, with a higher percentage of unrejoined breaks remaining compared to damage from low-LET radiation like X-rays. nih.govfrontiersin.orgnih.gov This can lead to genomic instability, cell cycle arrest, or the initiation of apoptosis (programmed cell death). frontiersin.orgnih.gov Studies have shown that after alpha particle irradiation, a significant proportion of cells accumulate HR factors like BRCA1 and Rad51, but many DSBs, marked by 53BP1 foci, persist even 24 hours post-irradiation. frontiersin.org
Table 2: Key Cellular Responses to [211At]MABG-Induced DNA Damage
| Cellular Response | Key Proteins/Markers Involved | Outcome |
|---|---|---|
| DNA Damage Sensing | ATM, DNA-PK frontiersin.orgmdpi.comnih.gov | Activation of repair pathways |
| DSB Repair | NHEJ, HR (BRCA1, Rad51) mdpi.comfrontiersin.org | Often incomplete or erroneous nih.govnih.gov |
| Cell Cycle Arrest | p53, p21 nih.govnih.gov | Allows time for repair |
| Apoptosis | Caspases, MAPK8 nih.gov | Programmed cell death if damage is irreparable |
| Mitotic Catastrophe | CDK1, Cyclin B nih.gov | Cell death during mitosis |
Influence on Catecholamine Secretion (in relevant cell lines)
Pheochromocytomas and paragangliomas are characterized by the production and secretion of catecholamines. plos.orgplos.orgnih.gov Non-clinical studies have suggested that treatment with [211At]MABG can lead to a reduction in the amount of catecholamine secretion. plos.orgresearchgate.net This effect is likely a direct consequence of the cytotoxicity of [211At]MABG towards the catecholamine-producing tumor cells. As the tumor cells are destroyed by the alpha radiation, their ability to synthesize and secrete catecholamines diminishes. nih.gov However, it is also noted that the initial damage to pheochromocytoma cells could potentially lead to a release of stored catecholamines, which would need to be managed clinically. nih.gov
Computational Modeling and Dosimetry Research
Estimation of Absorbed Doses in Preclinical Models
The initial step in assessing the potential of [²¹¹At]MABG involves determining its biodistribution and calculating the resulting absorbed doses in preclinical animal models, typically mice. These studies measure the uptake and retention of the radiopharmaceutical in various organs over time. The data, often expressed as a percentage of the injected activity per gram of tissue (%IA/g), form the basis for all subsequent dosimetric calculations. researchgate.net
To translate biodistribution data into absorbed dose estimates, researchers widely employ specialized software programs. The Organ Level INternal Dose Assessment/EXponential Modeling (OLINDA/EXM) and the Internal Dose Assessment Computer (IDAC-Dose) are two prominent examples used in the evaluation of [²¹¹At]MABG. researchgate.net
These programs use preclinical biodistribution data to calculate the time-integrated activity in each source organ. nih.gov They incorporate realistic computational models, or "phantoms," of the preclinical species (e.g., a 25g mouse) and humans. nih.gov For instance, OLINDA/EXM version 2.0 includes phantoms for mice, rats, and dogs, as well as human models based on International Commission on Radiological Protection (ICRP) Publication 89. nih.gov Similarly, IDAC-Dose 2.1 utilizes voxel phantoms described in ICRP Publication 110. nih.gov Both software platforms use radiation spectra from the Medical Internal Radiation Dose (MIRD) program to calculate the specific absorbed fraction (SAF), which is the fraction of energy emitted from a source organ that is absorbed in a target organ. nih.gov Given the short range of alpha particles, the SAF values and the resulting absorbed dose calculations can differ between the software programs, highlighting the importance of understanding the underlying models. nih.gov
A key aspect of preclinical dosimetry is to differentiate the radiation dose delivered by the targeted radiopharmaceutical ([²¹¹At]MABG) from that of its potential breakdown product, free astatine-211 (B1237555) (²¹¹At). This comparison helps to understand the in-vivo stability of the compound and to predict which organs might be at risk from deastatination (the process of astatine detaching from the targeting molecule).
Studies in normal mice have shown distinct biodistribution profiles for [²¹¹At]MABG and free ²¹¹At. Free ²¹¹At demonstrates high uptake in the thyroid, lungs, spleen, salivary glands, and stomach. researchgate.net In contrast, [²¹¹At]MABG shows higher accumulation in tissues that express the norepinephrine (B1679862) transporter (NET), such as the adrenal glands and heart. researchgate.net
This differential uptake leads to significant differences in absorbed doses. The thyroid receives a substantially higher absorbed dose from free ²¹¹At compared to [²¹¹At]MABG. nih.gov Conversely, the adrenal glands and heart wall receive higher absorbed doses from [²¹¹At]MABG, confirming its targeted nature. researchgate.net These findings are crucial for assessing the therapeutic window of [²¹¹At]MABG, as the dose to target tissues (like NET-expressing tumors) must be maximized while minimizing the dose to non-target organs susceptible to uptake of free astatine.
Table 1: Comparison of Mean Absorbed Doses in a 25g Mouse Model
| Organ | Free ²¹¹At (Gy/MBq) | [²¹¹At]MABG (Gy/MBq) |
| Adrenal Gland | 2.52 (at 6h, %IA/g) | 14.24 (at 6h, %IA/g) |
| Heart | 3.34 (at 6h, %IA/g) | 9.92 (at 6h, %IA/g) |
| Thyroid | 15.1 | 4.08 |
| Stomach Wall | Higher than [²¹¹At]MABG | Lower than Free ²¹¹At |
| Lungs | Higher than [²¹¹At]MABG | Lower than Free ²¹¹At |
| Data sourced from studies in normal mice. nih.gov |
Utilization of Dosimetry Software (e.g., OLINDA/EXM, IDAC-Dose)
Predictive Modeling for Radiopharmaceutical Behavior
A primary goal of preclinical dosimetry is to predict the radiopharmaceutical's behavior and radiation burden in humans. This is achieved by extrapolating data from animal models. nih.gov A common method is the "percent kg/g method," which scales the percentage of injected dose per organ from the animal to human-equivalent values based on relative organ and total body masses. nih.gov This allows for the estimation of human absorbed doses using software like OLINDA/EXM and IDAC-Dose with their respective adult male or female phantoms. nih.gov
More advanced predictive models aim to refine these estimations. For example, the "Ratio of Pharmacokinetics" (RAP) method has been proposed as a novel dose conversion technique. d-nb.info This model uses a single biodistribution measurement to estimate the absorbed dose of [²¹¹At]MABG, potentially simplifying the requirements for extensive time-point imaging, which is a challenge in clinical settings. d-nb.info Such models are continuously being developed to improve the accuracy of predicting individual patient dosimetry from limited data sets. d-nb.info
Simulation of Alpha Particle Energy Deposition in Tissues
The high linear energy transfer (LET) and short range of alpha particles emitted by ²¹¹At (approximately 55-80 micrometers in tissue) mean that their therapeutic effectiveness is highly dependent on their distribution at the cellular level. nih.govaacrjournals.org Computational simulations, particularly those using the Monte Carlo method, are essential tools for understanding this microdosimetry. nih.govsnmjournals.org
Codes such as GATE (Geant4 Application for Tomographic Emission) are used to simulate the irradiation of individual cells and cell clusters. researchgate.netresearchgate.net These simulations can model the deposition of energy in specific cellular compartments, such as the nucleus and cytoplasm. researchgate.net Research using these models has shown that for alpha emitters like ²¹¹At, the energy deposited in the cell nucleus is significantly higher when the radionuclide is internalized within the cell, underscoring the importance of efficient cellular uptake for therapeutic effect. researchgate.netresearchgate.net
These simulations also account for the complex decay scheme of ²¹¹At. Astatine-211 decays to Polonium-211 (²¹¹Po), which itself is an alpha emitter. nih.gov Microdosimetric models have been developed to assess the impact of ²¹¹Po diffusion. If the ²¹¹Po atom diffuses away from the original decay site on the cell surface before it decays, the probability of its alpha particle hitting the cell nucleus decreases, which could reduce the total radiation dose to the cell by as much as a factor of two for dispersed cells. nih.gov Such detailed simulations of energy deposition are critical for accurately predicting the biological effectiveness of [²¹¹At]MABG and optimizing its therapeutic application. snmjournals.org
Challenges and Future Directions in M Astatobenzylguanidine Research
Optimization of Radiochemical Stability for Broader Application
A primary challenge in the development of astatinated radiopharmaceuticals is the inherent in vivo instability of the carbon-astatine bond. nih.gov This instability can lead to deastatination, resulting in the release of free astatine-211 (B1237555) (211At), which can accumulate in non-target tissues like the thyroid and stomach, causing off-target toxicity and reducing the therapeutic dose delivered to the tumor. mdpi.com
Future research is focused on enhancing the radiochemical stability of [211At]MABG. Strategies being explored include the introduction of ortho-substituents on the benzyl (B1604629) ring to sterically hinder the cleavage of the astatine atom. acs.orgnih.gov Studies have shown that such structural modifications can significantly improve the integrity of the radiopharmaceutical in vivo. acs.orgnih.gov Another avenue of investigation is the development of novel radiolabeling chemistries that form more stable astatine conjugates. nih.govresearchgate.net The optimization of production and purification methods to ensure high radiochemical purity and yield is also crucial, with recent advancements in automated radiosynthesis showing promise in producing [211At]MABG with high consistency. sciety.org
Development of Advanced Linker Chemistries
Researchers are exploring a variety of linker technologies, including those that can be cleaved by tumor-specific enzymes, thereby releasing the cytotoxic payload directly within the tumor microenvironment. This approach could enhance the therapeutic index by minimizing systemic exposure. Furthermore, the development of bifunctional chelating agents that can securely hold the astatine atom while being attached to the targeting molecule is an active area of research. researchgate.net The goal is to design linkers that not only improve stability but also optimize the pharmacokinetic profile of the drug, ensuring rapid clearance from non-target tissues while maintaining high accumulation and retention in the tumor. acs.org
Strategies for Enhancing Tumor Selectivity and Retention
While m-benzylguanidine has a high affinity for the norepinephrine (B1679862) transporter (NET), which is overexpressed in many neuroendocrine tumors, enhancing the selectivity and retention of [211At]MABG in tumors is a key objective. nanets.net Off-target uptake, particularly in organs with physiological NET expression such as the salivary glands, heart, and liver, can lead to toxicity. nih.gov
One strategy to improve tumor selectivity is the co-administration of agents that block NET uptake in normal tissues without affecting tumor uptake. nih.govresearchgate.net For instance, drugs that selectively inhibit organic cation transporters (OCTs), which are responsible for mIBG uptake in some normal tissues but not in neuroblastoma, are being investigated. nih.gov Additionally, efforts are underway to develop MABG analogs with modified structures that exhibit higher affinity for NET on tumor cells and lower affinity for transporters in healthy tissues. acs.org The aim is to maximize the radiation dose to the tumor while minimizing it to surrounding healthy organs.
Investigation of Resistance Mechanisms in Preclinical Models
The development of resistance to therapy is a significant challenge in cancer treatment. Understanding the mechanisms by which tumors may become resistant to [211At]MABG is crucial for developing strategies to overcome it.
Acquired Resistance Pathways
Preclinical studies are essential to identify the molecular pathways that contribute to acquired resistance to [211At]MABG. One potential mechanism of resistance is the downregulation of NET expression on tumor cells, which would reduce the uptake of the radiopharmaceutical. researchgate.net Another possibility is the upregulation of DNA repair mechanisms that can counteract the cytotoxic effects of the alpha particles emitted by astatine-211. nih.gov Preclinical models, such as cell lines and patient-derived xenografts (PDXs), are being used to investigate these and other potential resistance pathways. nih.gov For example, studies have shown that restoring functional p53 in some models can re-sensitize tumors to radiation. nih.gov
| Potential Resistance Mechanism | Preclinical Model | Investigative Approach | Key Findings |
| Downregulation of NET expression | Neuroblastoma cell lines | qRT-PCR, Western Blotting | NET expression is variable across cell lines, and forced overexpression increases MIBG uptake. researchgate.net |
| Upregulation of DNA repair pathways | Neuroblastoma models | Functional assays | Restoration of p53 function can increase sensitivity to radiation in some models. nih.gov |
| Increased antioxidant capacity | Neuroblastoma models | Gene expression analysis | Upregulation of superoxide (B77818) dismutase is a potential resistance mechanism to radiation therapy. nih.gov |
Intratumor Heterogeneity in Preclinical Models
Intratumor heterogeneity, the presence of distinct cell populations within a single tumor, poses a significant challenge to effective cancer therapy. nih.gov In the context of [211At]MABG, this heterogeneity can manifest as variable NET expression across different regions of a tumor, leading to uneven distribution of the radiopharmaceutical and survival of some cancer cells. mdpi.com
Preclinical models that accurately recapitulate the heterogeneity of human neuroblastoma are crucial for studying its impact on therapeutic efficacy. nih.govmdpi.com Advanced models, such as patient-derived organoids and sophisticated genetically engineered mouse models, are being developed to better reflect the clonal diversity and microenvironment of human tumors. nih.gov These models will be invaluable for testing strategies to overcome heterogeneity, such as combining [211At]MABG with other therapies that target different cell populations within the tumor.
Integration with Multimodal Imaging Techniques in Preclinical Research
Integrating [211At]MABG therapy with advanced imaging techniques is essential for optimizing treatment strategies in preclinical research. acs.orgnih.gov Multimodal imaging can provide valuable information on the biodistribution of the radiopharmaceutical, tumor response, and potential mechanisms of resistance.
For instance, SPECT/CT imaging can be used to visualize the distribution of [211At]MABG in vivo, confirming tumor targeting and assessing off-target accumulation. nih.gov PET imaging with analogs like [124I]MIBG can provide quantitative data on tumor uptake, which can be used for dosimetry calculations and to predict therapeutic response. thno.orgnih.gov Furthermore, advanced imaging techniques like α-camera imaging can provide high-resolution visualization of the microdistribution of [211At]MABG within tumor tissue, offering insights into the impact of intratumor heterogeneity. acs.org The integration of these imaging modalities will be critical for personalizing [211At]MABG therapy and advancing its clinical development. acs.orgnih.gov
Exploration of Combination Therapies in Preclinical Settings
The therapeutic potential of [211At]MABG as a monotherapy is significant; however, the future of cancer treatment increasingly lies in synergistic combination therapies. longdom.orgdenvaxindia.com The integration of chemotherapy and radiation therapy is a cornerstone of multimodal cancer treatment, designed to enhance therapeutic outcomes by leveraging complementary mechanisms of action. longdom.org Preclinical research is beginning to explore how [211At]MABG can be combined with other agents to improve efficacy, overcome resistance, and target cancer cells at various stages of the cell cycle. longdom.org
The rationale for combining [211At]MABG with other treatments is based on several established principles of oncology:
Complementary Mechanisms: Combining the potent, short-range alpha-particle radiation of [211At]MABG with the longer-range beta-particle emission of its iodine-131 (B157037) analogue, [131I]meta-iodobenzylguanidine ([131I]MIBG), could offer a more comprehensive treatment. aacrjournals.orgnih.gov While [131I]MIBG is effective in reducing soft-tissue masses, the alpha particles from [211At]MABG are better suited to sterilizing microscopic residual disease and small cell clusters, which are often the cause of relapse. aacrjournals.orgnih.gov This suggests that a combination of the two could realize longer-term efficacy. nih.gov
Radiosensitization: Certain chemotherapeutic drugs can act as radiosensitizers, making cancer cells more susceptible to the DNA damage induced by radiation. longdom.org Agents like cisplatin (B142131) and 5-fluorouracil (B62378) are known to interfere with DNA repair pathways, thereby increasing the lethality of radiation. longdom.org Investigating such agents in combination with [211At]MABG could lead to enhanced tumor cell killing.
Targeting Different Pathways: Standard chemotherapy regimens, such as the combination of cyclophosphamide, vincristine, and dacarbazine (B1669748) (CVD) used for pheochromocytoma, could be paired with [211At]MABG. plos.org This would combine a systemic cytotoxic approach with targeted radionuclide therapy.
Immunotherapy Synergy: Radiotherapy can induce immunogenic cell death, releasing tumor antigens that stimulate an immune response. nih.govfrontiersin.org Combining [211At]MABG with immunotherapies, like immune checkpoint inhibitors, could transform the tumor microenvironment into a site of long-lasting anti-tumor immunity. nih.govfrontiersin.org This approach could help overcome treatment resistance and potentially lead to systemic, or abscopal, effects. nih.gov
Preclinical studies are needed to determine the optimal sequencing and timing of these combinations to maximize synergistic effects and translate these promising strategies into clinical practice. researchgate.netnih.gov
| Potential Combination Agent | Class | Rationale for Combination with [211At]MABG | Supporting Evidence/Concept |
| [131I]meta-iodobenzylguanidine ([131I]MIBG) | Radiopharmaceutical (Beta Emitter) | Complementary radiation properties; [131I]MIBG targets larger tumor masses while [211At]MABG targets microscopic disease. aacrjournals.orgnih.gov | Preclinical studies suggest potentially complementary roles in treating neuroblastoma. aacrjournals.orgnih.gov |
| Cisplatin | Chemotherapy (Alkylating Agent) | Acts as a radiosensitizer, enhancing the effects of radiation by inhibiting DNA repair. longdom.org | Established mechanism of synergy between cisplatin and external beam radiotherapy. longdom.orgnih.gov |
| Cyclophosphamide, Vincristine, Dacarbazine (CVD) | Chemotherapy | Standard systemic treatment for tumors like pheochromocytoma; combining with targeted [211At]MABG could provide a multi-pronged attack. plos.org | CVD is a reported therapy for pheochromocytoma and paraganglioma. plos.org |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1) | Immunotherapy | Radiotherapy can increase tumor antigen presentation, making tumors more susceptible to immune attack facilitated by checkpoint inhibitors. nih.govfrontiersin.org | Synergistic effects have been demonstrated between radiotherapy and immunotherapy in multiple preclinical and clinical settings. nih.govfrontiersin.org |
Development of Novel Preclinical Disease Models
The successful translation of [211At]MABG to the clinic is heavily dependent on the use of preclinical models that accurately reflect human disease. researchgate.net The development of advanced in vivo models, particularly patient-derived and cell-derived xenografts, is critical for evaluating efficacy and understanding the mechanisms of action before human trials commence. nih.govcrownbio.com These models provide an indispensable platform for testing novel therapeutic strategies, including the combination approaches discussed previously. researchgate.net
Patient-derived xenograft (PDX) models are created by implanting fresh tumor tissue from a human patient directly into an immunodeficient mouse. nih.gov A key advantage of PDX models is that they retain the cellular and molecular characteristics of the original tumor, including its heterogeneity and microenvironment, to a much greater extent than traditional cell lines. nih.govnih.gov This makes them a superior tool for translational cancer research. nih.gov
In the context of [211At]MABG research, PDX models have been instrumental in demonstrating its antitumor activity. nih.gov Efficacy studies have been conducted in neuroblastoma PDX models established by the NCI Pediatric Preclinical in Vivo Testing (PIVOT) Program. nih.gov These models allow for the assessment of [211At]MABG in a system that more closely mimics the complex biology of human tumors. nih.gov
| PDX Model Name | Cancer Type | Key Genomic Features | Use in [211At]MABG Research |
| Felix | Neuroblastoma | MYCN non-amplified, ALK wild-type | Used in a randomized controlled trial to compare the efficacy of [211At]MABG against [131I]MIBG. nih.gov |
| COG-N-453x | Neuroblastoma | MYCN non-amplified, ALK wild-type | Also used in the comparative efficacy trial, providing another patient-derived context for therapeutic response. nih.gov |
Cell-derived xenograft (CDX) models involve the subcutaneous or orthotopic implantation of established human cancer cell lines into immunocompromised mice. antineo.fr While they may not capture the full heterogeneity of a patient's tumor, CDX models are highly reproducible and cost-effective, making them ideal for initial efficacy screening and mechanistic studies. crownbio.comfrontiersin.org
Researchers have developed specialized CDX models to study [211At]MABG. researchgate.net A significant challenge in neuroblastoma research was that many established cell lines have low expression of the norepinephrine transporter (NET), the protein required for MABG uptake. researchgate.net To overcome this, researchers have engineered neuroblastoma cell lines to overexpress NET, creating isogenic pairs (NET-expressing vs. non-expressing) to specifically study NET-dependent uptake and cytotoxicity. nih.govresearchgate.net These models have been crucial for confirming the NET-specific uptake of [211At]MABG and comparing its cytotoxicity to [131I]MIBG. nih.govresearchgate.net
Furthermore, CDX models have been adapted to simulate different aspects of cancer progression. For instance, a disseminated disease model was created by injecting tumor cells into the tail vein of mice to mimic microscopic metastatic disease, a clinical scenario where [211At]MABG is expected to be particularly effective. aacrjournals.orgnih.gov In these models, [211At]MABG treatment led to a significant survival advantage, suggesting it can eradicate microscopic disease. aacrjournals.orgnih.gov
| CDX Model Name | Parental Cell Line | Key Characteristics / Modifications | Use in [211At]MABG Research |
| SK-N-SHNET/GFP/LUC | SK-N-SH (Neuroblastoma) | Forced overexpression of NET; engineered to express Green Fluorescent Protein (GFP) and Luciferase (LUC) for imaging. nih.gov | Used to study efficacy and toxicity, confirming NET-dependent uptake and comparing [211At]MABG to [131I]MIBG. nih.govaacrjournals.org |
| IMR-05NET/GFP/LUC | IMR-05 (Neuroblastoma) | Forced overexpression of NET, GFP, and LUC. aacrjournals.org | Used in a disseminated disease model to simulate and treat microscopic metastatic disease, showing a significant survival benefit. aacrjournals.orgnih.gov |
Q & A
Basic Research Questions
Q. How to design reproducible synthesis protocols for m-Astatobenzylguanidine?
- Methodology : Prioritize detailed experimental documentation, including reagent purity, reaction conditions (temperature, pH, time), and purification steps. Use control experiments to validate critical parameters (e.g., radiolabeling efficiency). Ensure reproducibility by adhering to guidelines for reporting synthetic procedures, such as including spectral data (NMR, mass spectrometry) and chromatographic profiles (HPLC) for purity assessment . Statistical validation (e.g., triplicate runs with error margins) is essential to confirm consistency .
Q. What analytical methods are most effective for validating the chemical identity and stability of this compound?
- Methodology : Combine orthogonal techniques:
- Structural confirmation : High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) for unambiguous identification .
- Purity assessment : Reverse-phase HPLC with UV/Vis or radioactivity detection .
- Stability testing : Accelerated degradation studies under varying conditions (pH, temperature) to assess shelf-life and decomposition pathways .
Q. How to conduct a systematic literature review to identify prior synthesis and applications of this compound?
- Methodology : Use databases like PubMed, Web of Science, and specialized radiochemistry repositories. Apply Boolean search terms (e.g., "this compound synthesis," "targeted alpha therapy astatine-211"). Filter results by methodology-focused studies and prioritize primary literature. Cross-reference citations to identify knowledge gaps and validate protocols .
Advanced Research Questions
Q. How to reconcile discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodology :
- Systematic comparison : Tabulate in vitro (cell uptake, binding affinity) and in vivo (biodistribution, tumor retention) results side-by-side to identify outliers .
- Pharmacokinetic modeling : Use compartmental models to account for physiological variables (e.g., blood flow, metabolic clearance) that may reduce in vivo efficacy .
- Error analysis : Quantify uncertainties in dose measurement, imaging quantification, and biological variability using statistical tools (e.g., ANOVA, confidence intervals) .
Q. What strategies optimize radiolabeling efficiency of this compound without compromising stability?
- Methodology :
- Design of Experiments (DoE) : Test variables (e.g., precursor concentration, reaction time) via factorial designs to identify optimal conditions .
- Stability assays : Monitor radiochemical purity over time using instant thin-layer chromatography (iTLC) and compare decay-corrected yields .
- Chelator modifications : Explore alternative ligands or buffer systems to improve astatine-211 incorporation kinetics while minimizing dissociation .
Q. How to integrate multi-modal data (e.g., preclinical efficacy, toxicity, pharmacokinetics) into a cohesive research narrative?
- Methodology :
- Data tables : Organize results into standardized tables with metrics (e.g., tumor-to-background ratios, LD50 values) for cross-study comparison .
- Meta-analysis : Use software tools (e.g., R, Python) to pool data from disparate sources and perform heterogeneity testing .
- Visualization : Create composite figures (e.g., heatmaps, dose-response curves) to highlight correlations between variables while adhering to journal graphical guidelines .
Methodological Considerations
- Ethical and reproducibility standards : Document animal model protocols (e.g., IACUC approvals) and human subject guidelines (if applicable) to ensure compliance .
- Statistical rigor : Collaborate with biostatisticians to select appropriate tests (e.g., survival analysis, regression models) and address confounding variables .
- Literature engagement : Cite foundational studies on benzylguanidine derivatives and astatine-211 radiochemistry to contextualize novel findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
